molecular formula C19H14Cl2F3NO B13928479 4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B13928479
M. Wt: 400.2 g/mol
InChI Key: FVNRKKPVVBAPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multiple steps, including the formation of the cyclopenta[c]quinoline core and the introduction of the dichlorophenyl and trifluoromethoxy groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[c]quinoline core through cyclization reactions.

    Substitution Reactions: Introduction of the dichlorophenyl and trifluoromethoxy groups via substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction efficiency.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[c]quinoline derivatives and compounds with dichlorophenyl and trifluoromethoxy groups.

Uniqueness

The uniqueness of 4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and properties compared to other similar compounds.

Properties

Molecular Formula

C19H14Cl2F3NO

Molecular Weight

400.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H14Cl2F3NO/c20-15-6-2-5-13(17(15)21)18-12-4-1-3-11(12)14-9-10(26-19(22,23)24)7-8-16(14)25-18/h1-3,5-9,11-12,18,25H,4H2

InChI Key

FVNRKKPVVBAPDH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)OC(F)(F)F)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.